1-Azabicyclo[2.2.1]heptane-2-carboxylic acid 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17387562
InChI: InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC17387562

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 1-azabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)
Standard InChI Key OPIOLEMLJOEWGM-UHFFFAOYSA-N
Canonical SMILES C1CN2CC1CC2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Bicyclic Framework

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid features a norbornane-like skeleton with a nitrogen atom at the 1-position and a carboxylic acid group at the 2-position (Figure 1). The bicyclo[2.2.1]heptane system imposes significant steric constraints, limiting rotational freedom and stabilizing specific conformations. This rigidity makes it valuable for designing molecules with predefined three-dimensional architectures .

Table 1: Key Properties of Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate (Derivative)

PropertyValueSource
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point219.2 ± 23.0 °C
Flash Point83.6 ± 13.5 °C
LogP (Partition Coefficient)0.88

The ethyl ester derivative, a closely related compound, exhibits moderate hydrophobicity (LogP = 0.88) and stability under standard conditions, as evidenced by its boiling and flash points . While direct data for the carboxylic acid form is scarce, its physicochemical properties are expected to differ primarily in solubility and reactivity due to the presence of the ionizable carboxylic acid group.

Synthesis and Derivative Formation

Synthetic Routes to Bicyclic Intermediates

The synthesis of 1-azabicyclo[2.2.1]heptane derivatives often begins with Diels-Alder reactions between dienes and dienophiles. For example, methyl 2-benzamidoacrylate reacts with Danishefsky’s diene to yield trans-methoxycyclohexanone intermediates, which undergo further functionalization . Key steps include:

  • Reduction and Sulfonation: Alcohol intermediates are reduced using agents like L-Selectride® and subsequently treated with methanesulfonyl chloride to form mesylates .

  • Bridgehead Cyclization: Base-promoted intramolecular nucleophilic displacement (e.g., with tBuOK) facilitates the formation of the bicyclic framework .

Applications in Drug Discovery and Peptide Engineering

Conformationally Restricted Peptide Analogues

Incorporating bicyclic amino acids like 1-azabicyclo[2.2.1]heptane-2-carboxylic acid into peptides alters backbone dihedral angles (e.g., φ and ψ), stabilizing non-canonical secondary structures. For example, replacing 4-hydroxyproline in peptides with constrained analogues induces distinct conformational profiles, impacting biological activity .

Table 2: Impact of Bicyclic Amino Acids on Peptide Conformation

Amino Acid SubstituteDihedral Angle (φ, ψ)Structural Effect
4-Hydroxyproline(-75°, 145°)Classic β-turn stabilization
exo-3-HyAhc(-60°, 130°)Compressed β-turn geometry
endo-3-HyAhc(-85°, 155°)Extended turn formation

Data adapted from studies on 7-azabicyclo systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator